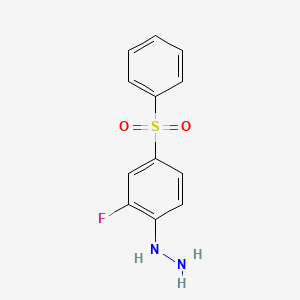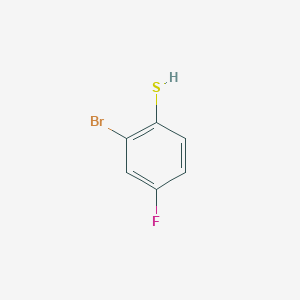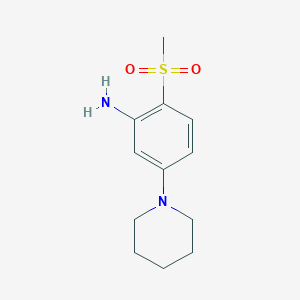
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Versatility
The use of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine derivatives showcases a significant synthetic versatility. For instance, they are effectively utilized in the synthesis of fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones. These compounds are synthesized through various cyclization reactions, demonstrating the adaptability of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine in different chemical environments (Shi, Wang, & Schlosser, 1996).
Fluoroalkylation
Pregeneration of fluoro(phenylsulfonyl)methyl anion, closely related to 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, is crucial for the stereoselective monofluoromethylation of ketimines. This process underscores the importance of these compounds in introducing fluorinated groups into organic molecules, enhancing their properties for various applications (Liu, Zhang, & Hu, 2008).
Inhibitory Potentials
The compound 2,3-diarylpyrazines and quinoxalines, synthesized using derivatives of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, exhibit excellent selective cyclooxygenase-2 (COX-2) inhibitory activity. This demonstrates their potential in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Singh et al., 2004).
Anticandidal Activities
Compounds synthesized from 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine derivatives, such as 1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine, have shown promising anticandidal activities. These compounds are not only potent against various Candida species but also exhibit a favorable toxicity profile, making them potential candidates for developing new anticandidal drugs (Ghabbour et al., 2014).
properties
IUPAC Name |
[4-(benzenesulfonyl)-2-fluorophenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-8-10(6-7-12(11)15-14)18(16,17)9-4-2-1-3-5-9/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIPMBYDWSILOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(phenylsulfonyl)phenylhydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)


![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)